Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. N-Unsubstituted and Des-Dimethyl Analogs
The target compound (XLogP3-AA = 2.9) is 0.6 log units more lipophilic than its N-unsubstituted analog 2,3-dimethyl-1H-indole-5-carbaldehyde (XLogP3-AA = 2.3) [1][2], and 0.7 log units more lipophilic than the des-dimethyl analog 1-isopropyl-1H-indole-5-carbaldehyde (XLogP3-AA = 2.2) [1][3]. A ΔlogP of +0.6–0.7 corresponds to an approximately 4- to 5-fold increase in octanol–water partition coefficient, which can meaningfully alter membrane permeability and nonspecific protein binding in cellular assays [4]. The N-methyl analog 1,2,3-trimethyl-1H-indole-5-carbaldehyde (CAS 179406-50-9), while lacking a computed XLogP3-AA value in PubChem, is expected from structural considerations to exhibit intermediate lipophilicity between the N–H and N-isopropyl compounds .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Comparator A (2,3-dimethyl-1H-indole-5-carbaldehyde): XLogP3-AA = 2.3; Comparator B (1-isopropyl-1H-indole-5-carbaldehyde): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. Comparator A; +0.7 vs. Comparator B |
| Conditions | Computed values from PubChem using the XLogP3 3.0 algorithm (2024.11.20 release). Values are calculated, not experimentally measured. |
Why This Matters
Higher lipophilicity directly impacts membrane partitioning, metabolic stability, and off-target binding—critical parameters in drug discovery SAR programs where the target compound serves as a key intermediate or probe molecule.
- [1] PubChem Compound Summary for CID 77230860, 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, Computed Properties section. XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/77230860 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 12395069, 2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 66258-21-7), Computed Properties section. XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/66258-21-7 (accessed 2026-04-25). View Source
- [3] PubChem Compound Summary for CID 46318271, 1-isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6), Computed Properties section. XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/1030432-40-6 (accessed 2026-04-25). View Source
- [4] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Establishes that a ΔlogP of ~0.6 corresponds to roughly a 4-fold change in partition coefficient.) View Source
